1,3-Cyclohexanedicarboxylic acid
Overview
Description
1,3-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It consists of a cyclohexane ring substituted with two carboxylic acid groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans isomers and is known for its applications in various fields, including polymer chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
1,3-Cyclohexanedicarboxylic acid is an organic compound
Mode of Action
As a dicarboxylic acid, it possesses acidic properties and can react with bases to form salts and water . It can also undergo esterification reactions with alcohols to form esters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by pH and temperature .
Biochemical Analysis
Biochemical Properties
1,3-Cyclohexanedicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of cyclic structures. For instance, it can act as a substrate for enzymes that catalyze the formation of cyclic anhydrides . The interactions between this compound and these biomolecules are primarily based on its ability to donate and accept protons, making it a versatile compound in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . For example, it may act as an inhibitor for certain dehydrogenases, affecting the redox state of the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can become harmful to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, influencing the flux of metabolites through these pathways . The presence of this compound can alter the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its solubility and affinity for different biomolecules.
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles . This subcellular localization is crucial for its role in modulating metabolic pathways and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of isophthalic acid. The process involves the use of a palladium catalyst supported on a silica carrier, with the addition of a copper compound to enhance the reaction efficiency. The reaction is carried out under high temperature (150-300°C) and strongly acidic conditions (pH ≤ 1) .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing high-pressure hydrogenation reactors to ensure complete conversion of isophthalic acid to the desired product. The use of robust catalysts and optimized reaction conditions minimizes by-products and maximizes yield .
Chemical Reactions Analysis
1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form cyclohexane-1,3-dione using strong oxidizing agents such as potassium permanganate under acidic conditions.
Reduction:
- Reduction of this compound with lithium aluminum hydride results in the formation of 1,3-cyclohexanedimethanol.
Substitution:
- The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products:
- Cyclohexane-1,3-dione (oxidation).
- 1,3-Cyclohexanedimethanol (reduction).
- Esters of this compound (esterification).
Scientific Research Applications
1,3-Cyclohexanedicarboxylic acid has diverse applications in scientific research:
Chemistry:
- Used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance polymers with enhanced thermal and mechanical properties .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Explored for its role in drug delivery systems, where its derivatives can be used to enhance the solubility and bioavailability of therapeutic agents.
Industry:
- Utilized in the production of plasticizers, which improve the flexibility and durability of plastics. Also used in the manufacture of coatings and adhesives .
Comparison with Similar Compounds
- 1,4-Cyclohexanedicarboxylic acid.
- 1,2-Cyclohexanedicarboxylic acid.
- Cyclohexane-1,3-dione.
Comparison:
1,4-Cyclohexanedicarboxylic acid: Similar to 1,3-cyclohexanedicarboxylic acid but with carboxylic acid groups at the 1 and 4 positions.
1,2-Cyclohexanedicarboxylic acid: Has carboxylic acid groups at the 1 and 2 positions.
Cyclohexane-1,3-dione: A diketone derivative of this compound, used in organic synthesis as a building block for more complex molecules.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in polymer chemistry and pharmaceuticals. Its ability to form both cis and trans isomers adds to its versatility in various chemical processes .
Properties
IUPAC Name |
cyclohexane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883923 | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3971-31-1 | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Cyclohexanedicarboxylic acid?
A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Does the cis/trans isomerism of 1,3-CHDA impact its properties?
A2: Yes, the cis and trans isomers of 1,3-CHDA exhibit distinct physical and chemical properties due to the different spatial arrangements of the carboxylic acid groups. For instance, [the trans isomer of 1,3-CHDA has a higher melting point than the cis isomer] [].
Q3: How does 1,3-CHDA contribute to the properties of polymers?
A3: 1,3-CHDA serves as a monomer in the synthesis of various polymers like polyesters and polyamides. Its incorporation can influence the polymer's properties, such as flexibility, crystallinity, and thermal stability [, ]. For example, polyamides derived from 1,3-CHDA exhibit high glass transition temperatures, indicating excellent thermal stability [].
Q4: Are there specific challenges in using 1,3-CHDA in polymer synthesis?
A4: Yes, one challenge is controlling the polymerization process to achieve desired molecular weights. For instance, in the synthesis of polyamides using phosphite amide derivatives of 1,3-CHDA, only low molecular weight polymers were obtained [].
Q5: How do the conformational preferences of 1,3-CHDA change with ionization state and solvent?
A5: NMR and computational studies reveal that 1,3-CHDA shows different conformational preferences depending on its ionization state (diacid, monoanion, dianion) and the solvent (water, DMSO). For example, the dianion of trans-1,2-cyclohexanedicarboxylic acid exhibits a preference for the diaxial conformation in DMSO, which is unusual for cyclohexane derivatives []. This highlights the significant influence of solvent and ionization on molecular conformation.
Q6: Does 1,3-CHDA form intramolecular hydrogen bonds?
A6: While generally less favored in cyclohexane rings, intramolecular hydrogen bonding is possible. Studies on cis-1,3-cyclopentanedicarboxylic acid, a close analog, demonstrated stronger intramolecular hydrogen bonding in its monoanion compared to cis-1,3-CHDA. This suggests that ring size influences the strength of such interactions [].
Q7: Can 1,3-CHDA be used to construct supramolecular assemblies?
A7: Yes, 1,3-CHDA can act as a building block in supramolecular chemistry due to its ability to form hydrogen bonds through its carboxylic acid groups. Research has shown the formation of various supramolecular architectures, including host-guest complexes, networks, and sheets, by co-crystallizing 1,3-CHDA with different N-donor compounds [].
Q8: Can enzymes differentiate between the enantiomers of 1,3-CHDA derivatives?
A8: Yes, enzymatic desymmetrization of meso-diesters of cis-1,3-CHDA has been achieved using enzymes like pig liver esterase and Aspergillus oryzae lipase. This approach provides a way to obtain enantiomerically enriched 1,3-CHDA derivatives for potential applications in asymmetric synthesis [, ].
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